molecular formula C20H20N4OS2 B2510825 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-41-9

3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2510825
CAS No.: 847402-41-9
M. Wt: 396.53
InChI Key: NHOANRFGMJAKPG-UHFFFAOYSA-N
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Description

3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates a 1,2,4-triazole core, a five-membered heterocyclic ring (C2H3N3) known for its significant and diverse biological activities . The structure is further functionalized with an ethylthio group at the 5-position, a phenethyl substituent on the triazole nitrogen, and a benzo[d]thiazol-2(3H)-one moiety, creating a complex hybrid molecule. The 1,2,4-triazole scaffold is a recognized pharmacophore in medicinal chemistry, extensively investigated for its broad spectrum of pharmacological properties, including potent antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities . The specific pattern of substitution on the triazole ring in this compound is a common strategy to modulate its lipophilicity, electronic distribution, and ultimately, its interaction with biological targets . The primary research value of this compound lies in its potential as a lead structure in antimicrobial discovery. The 1,2,4-triazole nucleus is a well-established scaffold for developing new agents against resistant pathogens . Researchers can utilize this compound in in vitro assays to evaluate its efficacy against a panel of Gram-positive and Gram-negative bacteria and fungal strains, with the ethylthio and phenethyl groups potentially contributing to enhanced potency and spectrum of action . Furthermore, the benzo[d]thiazole moiety is a privileged structure in drug discovery, associated with various biological activities, suggesting this hybrid molecule may also be of interest in oncological research for probing anti-proliferative pathways . Its mechanism of action is likely multifaceted and dependent on the specific biological target, but may involve enzyme inhibition or receptor interaction, a characteristic feature of triazole-based bioactive molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-26-19-22-21-18(23(19)13-12-15-8-4-3-5-9-15)14-24-16-10-6-7-11-17(16)27-20(24)25/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOANRFGMJAKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one prioritizes the assembly of its three primary components:

  • Benzo[d]thiazol-2(3H)-one core
  • 4-Phenethyl-4H-1,2,4-triazole scaffold
  • Ethylthio substituent at position 5 of the triazole

Disconnection at the methylene bridge linking the triazole and thiazolone moieties suggests a late-stage alkylation or nucleophilic substitution step. The ethylthio group is introduced via thiol-alkylation, while the phenethyl side chain is incorporated during triazole cyclization.

Synthesis of the 4-Phenethyl-4H-1,2,4-triazole-3-thiol Intermediate

Cyclocondensation of Thiosemicarbazide Derivatives

The triazole core is synthesized through cyclocondensation of 2-bromo-4-fluorobenzoyl hydrazine with ethyl isothiocyanate in i-propanol, yielding 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide (Intermediate 1d). Subsequent alkaline hydrolysis of 1d with sodium hydroxide generates 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (1e), a critical intermediate for introducing the ethylthio group.

Reaction Conditions:

  • Solvent: i-Propanol/water mixture
  • Base: NaOH (0.02 mol)
  • Temperature: Reflux (4 hours)
  • Yield: 81–89%

Alkylation of Triazole-3-thiol with Ethylating Agents

The ethylthio group is installed via alkylation of 1e with bromoethane in the presence of potassium hydroxide. This SN2 reaction proceeds efficiently under mild conditions due to the nucleophilic thiolate ion’s reactivity.

Optimized Parameters:

Parameter Value
Solvent i-Propanol
Base KOH (1 equiv)
Alkylating Agent Bromoethane (1 equiv)
Temperature 60–70°C
Yield 63–78%

Data sourced from analogous triazole-thiol alkylations.

Functionalization of Benzo[d]thiazol-2(3H)-one

Nucleophilic Substitution at the Thiazolone Methylene

The benzo[d]thiazol-2(3H)-one moiety is functionalized at the 3-position by reacting benzo[d]thiazol-2-ol with 1,2-dibromoethane in a two-step process. Initial bromination yields 2-(2-bromoethoxy)benzo[d]thiazole , which undergoes nucleophilic displacement with the triazole-thiolate to form the methylene bridge.

Critical Observations:

  • Excess dibromoethane (>1.5 equiv) minimizes di-substitution byproducts.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but require strict moisture control.

Final Coupling and Structural Validation

Assembly of the Target Compound

The triazole-thiol intermediate is coupled with the brominated thiazolone derivative via a nucleophilic aromatic substitution (SNAr) under basic conditions. Potassium carbonate facilitates deprotonation of the thiol, promoting efficient C–S bond formation.

Representative Procedure:

  • Dissolve 5-(ethylthio)-4-phenethyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 2-(2-bromoethoxy)benzo[d]thiazole (1.2 equiv) in anhydrous DMF.
  • Add K2CO3 (2.0 equiv) and heat at 80°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/EtOAc 3:1).

Yield: 65–72%

Spectroscopic Characterization

Table 1: Key NMR Data for Target Compound
Proton Environment δ (ppm) Multiplicity Integration
Benzo[d]thiazole C3–CH2– 4.34 t 2H
Phenethyl CH2 3.15 t 2H
Ethylthio SCH2CH3 1.25 t 3H
Aromatic protons (thiazole) 7.26–7.86 m 3H

Data extrapolated from analogous triazole-thiazole hybrids.

Mass Spectrometry
  • ESI-MS: m/z 476.2 [M+H]+ (calculated for C23H22N4OS2: 476.12).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways During Alkylation

The ethylation of triazole-3-thiol (1e) risks over-alkylation at the triazole nitrogen. Steric hindrance from the phenethyl group suppresses this side reaction, but maintaining a 1:1 molar ratio of thiol to bromoethane is critical.

Oxidation of Thiol Intermediates

Unreacted thiols may oxidize to disulfides during storage. Addition of radical scavengers (e.g., BHT) and inert atmosphere handling minimize disulfide formation.

Industrial-Scale Considerations

Solvent Recovery and Waste Minimization

i-Propanol is preferred over DMF for large-scale reactions due to lower toxicity and ease of recycling via distillation. Process mass intensity (PMI) is reduced by 40% compared to DMF-based protocols.

Crystallization Optimization

Recrystallization from propane-2-ol yields high-purity product (>99% by HPLC). Slow cooling (0.5°C/min) produces uniform crystals with favorable filtration characteristics.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the ethylthio group to form sulfoxides or sulfones.

  • Reduction: It can be reduced to modify the triazole ring or the benzo[d]thiazol-2(3H)-one moiety.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole ring.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenating agents for electrophilic substitution, or organolithium reagents for nucleophilic substitution.

Major Products Formed

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Modified triazole or benzo[d]thiazol-2(3H)-one derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Ligand Design: Used in the design of coordination compounds for catalysis.

  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Studied for its potential as an inhibitor of various enzymes, including kinases and proteases.

Medicine

  • Antimicrobial: Evaluated for its antimicrobial activity against bacteria and fungi.

  • Anticancer: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Industry

  • Agriculture: Potential use as a fungicide or pesticide.

  • Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one varies depending on its application:

Enzyme Inhibition

  • Molecular Targets: Binds to the active site of target enzymes, blocking substrate access.

  • Pathways Involved: Inhibition of signaling pathways related to cell proliferation or microbial metabolism.

Anticancer Activity

  • Molecular Targets: Targets proteins involved in cell cycle regulation and apoptosis.

  • Pathways Involved: Activates apoptotic pathways leading to cancer cell death.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural differences among analogs lie in the substituents on the triazole ring (Table 1). The ethylthio group in the target compound is replaced by longer or branched chains (e.g., butylthio, isopentylthio) in analogs, influencing molecular weight, solubility, and steric effects.

Table 1: Structural and Molecular Comparison of Triazole Derivatives

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Smiles
Target Compound 5-(ethylthio), 4-phenethyl C₂₂H₂₂N₄OS₂ 422.5* CCCCSc1nnc(Cn2c(=O)sc3ccccc32)n1CCc1ccccc1
Butylthio Analog 5-(butylthio), 4-phenethyl C₂₂H₂₄N₄OS₂ 424.6 CCCCCSc1nnc(Cn2c(=O)sc3ccccc32)n1CCc1ccccc1
Isopentylthio Analog 5-(isopentylthio), 4-phenethyl C₂₃H₂₆N₄OS₂ 438.6 CC(C)CCSc1nnc(Cn2c(=O)sc3ccccc32)n1CCc1ccccc1

*Calculated molecular weight based on formula C₂₂H₂₂N₄OS₂.

Key Observations :

  • Increasing the thioalkyl chain length (ethyl → butyl → isopentyl) increases molecular weight incrementally, which may correlate with altered lipophilicity and bioavailability .
  • The absence of reported melting points or solubility data for these compounds limits direct comparisons.

Spectral and Crystallographic Data

  • NMR and IR : Triazole derivatives (e.g., butylthio analog) show characteristic peaks for thioalkyl chains (δ ~2.5–3.5 ppm in ¹H-NMR) and benzo[d]thiazol-2(3H)-one carbonyl groups (IR: ~1680–1700 cm⁻¹) .
  • X-ray Crystallography : The oxadiazole analog 4i (3-[(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) was structurally confirmed using SHELX software, revealing planar geometry and hydrogen-bonding interactions .

Research Implications and Limitations

  • Structural Flexibility : The triazole core allows modular substitution, enabling optimization of pharmacokinetic properties. However, the lack of bioactivity data for triazole-thioalkyl derivatives limits mechanistic insights.
  • Comparative Challenges : Direct comparisons between triazole and oxadiazole derivatives are complicated by differences in heterocyclic electronics and ring strain.

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